molecular formula C7H6F3N B13804314 2,3,6-Trifluoro-N-methylaniline CAS No. 521284-64-0

2,3,6-Trifluoro-N-methylaniline

Cat. No.: B13804314
CAS No.: 521284-64-0
M. Wt: 161.12 g/mol
InChI Key: MHQPTLLMFOVBHO-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-N-methylaniline is an aromatic amine with the molecular formula C7H6F3N. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-N-methylaniline typically involves the nucleophilic substitution of halogenated precursors. One common method is the reaction of 2,3,6-trifluorobenzonitrile with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as halogenation of the benzene ring followed by amination using methylamine. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2,3,6-Trifluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-N-methylaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2,3,6-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This positioning influences its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .

Properties

CAS No.

521284-64-0

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,3,6-trifluoro-N-methylaniline

InChI

InChI=1S/C7H6F3N/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,11H,1H3

InChI Key

MHQPTLLMFOVBHO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1F)F)F

Origin of Product

United States

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